OPC 4392 Hydrochloride Salt
Description
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Properties
Molecular Formula |
C₂₄H₂₉N₃O₂ (free base) |
|---|---|
Molecular Weight |
391.51 |
Synonyms |
7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone Hydrochloride Salt |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacological Profile of OPC-4392 Hydrochloride: A Technical Guide for Preclinical and Clinical Researchers
Abstract
OPC-4392, a quinolinone derivative, represents a significant milestone in the development of atypical antipsychotics. As a pharmacological precursor to aripiprazole, its unique mechanism of action, centered on a dual agonism at presynaptic dopamine D2 autoreceptors and antagonism at postsynaptic D2 receptors, marked a novel therapeutic strategy. This technical guide provides an in-depth analysis of the pharmacological profile of OPC-4392 hydrochloride. We will explore its receptor binding affinities, functional activities, preclinical efficacy in behavioral models, and its human pharmacokinetic and clinical profile. Particular emphasis is placed on the experimental methodologies employed to elucidate its complex pharmacology, offering researchers a comprehensive understanding of the scientific underpinnings of this pivotal compound.
Introduction: A Novel Approach to Dopamine Modulation
The development of OPC-4392 emerged from the pursuit of antipsychotic agents with an improved side-effect profile, particularly a reduction in extrapyramidal symptoms (EPS) commonly associated with first-generation antipsychotics. The core hypothesis driving its development was that targeting presynaptic D2 autoreceptors with an agonist action could reduce dopaminergic hyperactivity, a putative mechanism for psychosis, without the need for complete blockade of postsynaptic D2 receptors. This approach was theorized to spare cortical dopamine activity, potentially leading to better outcomes for negative and cognitive symptoms of schizophrenia.[1][2]
OPC-4392 was designed to embody this dual functionality: acting as an agonist at presynaptic dopamine autoreceptors to decrease dopamine synthesis and release, while simultaneously acting as an antagonist at postsynaptic D2 receptors to mitigate the effects of excess dopamine.[2][3] This pioneering strategy laid the groundwork for the development of aripiprazole and the concept of dopamine D2 receptor partial agonism in the treatment of schizophrenia.[1]
Molecular and Physicochemical Properties
OPC-4392, chemically known as 7-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propoxy}-2(1H)-quinolinone, is a piperazine and quinolinone derivative.[3][4] Its hydrochloride salt form is typically used for research and development purposes to enhance solubility and stability.
| Property | Value | Source |
| Molecular Formula | C24H29N3O2 | [4] |
| Molecular Weight | 391.5 g/mol | [4] |
| IUPAC Name | 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy]-1H-quinolin-2-one | [4] |
Pharmacodynamics: A Dual-Action Profile at the Dopamine D2 Receptor
The cornerstone of OPC-4392's pharmacology is its bimodal interaction with the dopamine D2 receptor. This was elucidated through a series of in vitro and in vivo studies that dissected its presynaptic agonist and postsynaptic antagonist activities.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in quantifying the affinity of OPC-4392 for various neurotransmitter receptors. These studies revealed a high affinity for dopamine D2 receptors, with some selectivity for the D2L and D2S isoforms.[5]
| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Source |
| Dopamine D2L | 4.25 (relative to aripiprazole) | [3H]raclopride | CHO cells | [6] |
| Dopamine D2S | 3.48 (relative to aripiprazole) | [3H]raclopride | CHO cells | [6] |
It's noteworthy that the affinity of OPC-4392 for D2L receptors was found to be significantly lower in C-6 glioma cells compared to CHO cells, highlighting the influence of the cellular environment on binding characteristics.[5]
Functional Activity: Presynaptic Agonism and Postsynaptic Antagonism
The functional consequences of OPC-4392's receptor binding are what truly define its unique pharmacological profile.
The agonist activity of OPC-4392 at presynaptic D2 autoreceptors was demonstrated through its ability to inhibit dopamine synthesis and release. A key experimental paradigm for this is the measurement of L-DOPA accumulation following inhibition of DOPA decarboxylase.
Experimental Protocol: In Situ DOPA Formation Assay in Rat Striatal Slices
This protocol outlines a method to assess the presynaptic activity of compounds like OPC-4392 by measuring their effect on dopamine synthesis.
Objective: To determine the effect of OPC-4392 on the rate of L-dihydroxyphenylalanine (DOPA) formation, an indicator of tyrosine hydroxylase activity and dopamine synthesis, in rat striatal slices.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the brains are rapidly removed and placed in ice-cold Krebs-Ringer bicarbonate buffer. The striata are dissected and sliced to a thickness of 300-400 µm using a McIlwain tissue chopper.
-
Incubation: The striatal slices are pre-incubated in buffer saturated with 95% O2 / 5% CO2 at 37°C for 30 minutes. The buffer contains a DOPA decarboxylase inhibitor, such as NSD-1015, to prevent the conversion of newly synthesized DOPA to dopamine.
-
Drug Treatment: Slices are then incubated with varying concentrations of OPC-4392 hydrochloride or vehicle control for a specified period.
-
DOPA Extraction and Analysis: The incubation is terminated by adding perchloric acid to the slices, followed by homogenization. After centrifugation, the supernatant is collected, and the DOPA content is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Self-Validation: The inclusion of a D2 receptor antagonist, such as sulpiride, serves as a crucial control. A reversal of the OPC-4392-induced inhibition of DOPA formation by sulpiride confirms that the effect is mediated by the D2 receptor.[7]
OPC-4392 dose-dependently inhibited DOPA formation in rat striatal slices with an IC50 value of approximately 10⁻⁶ M.[7] This inhibitory effect was antagonized by the D2 antagonist sulpiride, confirming a D2 receptor-mediated mechanism.[7] Furthermore, in vivo studies showed that OPC-4392 inhibited the gamma-butyrolactone (GBL)-induced increase in DOPA accumulation in the mouse forebrain, an effect that lasted for at least 8 hours after oral administration.[3]
The antagonist properties of OPC-4392 at postsynaptic D2 receptors were demonstrated in behavioral models that are sensitive to dopamine receptor stimulation.
Experimental Protocol: Apomorphine-Induced Stereotypy in Mice
This protocol details a classic behavioral assay to evaluate the postsynaptic antagonist activity of a test compound.
Objective: To assess the ability of OPC-4392 to block the stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by the non-selective dopamine agonist, apomorphine.
Methodology:
-
Animal Acclimation: Male mice are habituated to the testing environment (e.g., individual transparent observation cages) for at least 30 minutes prior to drug administration.
-
Drug Pre-treatment: Animals are pre-treated with various doses of OPC-4392 hydrochloride or vehicle, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Apomorphine Challenge: After a pre-determined time (e.g., 30-60 minutes), all animals receive a challenge dose of apomorphine hydrochloride (s.c.).
-
Behavioral Scoring: Immediately following the apomorphine injection, stereotyped behaviors are observed and scored by a trained observer blinded to the treatment conditions. Scoring is typically performed at regular intervals (e.g., every 5-10 minutes) for a duration of 30-60 minutes. A rating scale is used to quantify the intensity of stereotypy.
Self-Validation: The use of a positive control, a known D2 antagonist like haloperidol, helps to validate the assay's sensitivity. A dose-dependent inhibition of apomorphine-induced stereotypy by OPC-4392, similar to the effect of the positive control, provides strong evidence for postsynaptic D2 receptor blockade.
OPC-4392 was shown to inhibit stereotyped and climbing behaviors induced by apomorphine in mice, consistent with a postsynaptic D2 receptor antagonist action.[2][3]
Signaling Pathway Modulation
The functional effects of OPC-4392 at the D2 receptor can be further understood by examining its impact on intracellular signaling cascades. The D2 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay
This in vitro assay quantifies the ability of a compound to modulate cAMP levels, providing insights into its agonist or antagonist properties at Gi/o-coupled receptors.
Objective: To determine the intrinsic agonist and antagonist activity of OPC-4392 at the human dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP accumulation in a recombinant cell line.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L or D2S receptor are cultured to near confluence in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Assay Procedure:
-
Agonist Mode: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of OPC-4392 in the presence of forskolin (an adenylyl cyclase activator).
-
Antagonist Mode: Cells are pre-incubated with a phosphodiesterase inhibitor and then treated with varying concentrations of OPC-4392 in the presence of a fixed concentration of a full D2 agonist (e.g., dopamine) and forskolin.
-
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
Self-Validation: The inclusion of a full agonist (e.g., dopamine) and a pure antagonist (e.g., haloperidol) as controls is essential. The maximal inhibition of forskolin-stimulated cAMP by OPC-4392 relative to the full agonist defines its intrinsic activity. Its ability to reverse the effect of the full agonist demonstrates its antagonist potency.
In functional assays, OPC-4392 demonstrated partial agonist activity at the D2 receptor.[2] In CHO cells with low receptor densities, bifeprunox and OPC-4392 showed similar levels of intrinsic activity, which was higher than that of aripiprazole.[2]
Figure 1: Dual action of OPC-4392 at the dopamine D2 receptor.
Preclinical Efficacy in Animal Models
OPC-4392 demonstrated efficacy in preclinical behavioral models of psychosis at doses that did not induce catalepsy, a common animal model for predicting EPS liability.[1] For instance, it attenuated jumping behavior in mice treated with the dopamine precursor L-DOPA and the dopamine releaser methamphetamine.[1] It also prevented lethality caused by high doses of methamphetamine.[1]
Pharmacokinetics
A Phase I study in healthy male volunteers provided key insights into the pharmacokinetic profile of OPC-4392.[6]
| Parameter | Value | Source |
| Time to Maximum Concentration (Tmax) | 4-6 hours | [6] |
| Biological Half-life (t1/2) | 56-88 hours | [6] |
| Time to Steady State (estimated) | 2 weeks | [6] |
The relatively long half-life of OPC-4392 suggested the potential for less frequent dosing regimens.
Clinical Profile and Discontinuation
In early clinical trials, OPC-4392 showed some promising effects, particularly on the negative symptoms of schizophrenia, without inducing significant EPS.[5] An open study on negative symptoms also suggested potential benefits. However, its clinical development was ultimately halted.[2] Unpublished observations from these studies indicated an aggravation of positive symptoms, described as an "activation" effect.[1][5] It has been hypothesized that the higher degree of intrinsic agonist activity and lower relative antagonist activity of OPC-4392, compared to the later-developed aripiprazole, may have contributed to this suboptimal improvement in positive symptoms.
The Legacy of OPC-4392: A Stepping Stone to Aripiprazole
The pharmacological journey of OPC-4392 provided invaluable lessons that directly informed the development of aripiprazole (OPC-14597). The structure-activity relationships were refined to increase the antagonist potency at postsynaptic dopamine receptors while maintaining the presynaptic autoreceptor agonism.[1] This was achieved by modifying the chemical structure, leading to a compound with a more balanced pharmacological profile that proved to be clinically effective for both positive and negative symptoms of schizophrenia.[1]
Figure 2: Developmental pathway from OPC-4392 to aripiprazole.
Conclusion
OPC-4392 hydrochloride stands as a pivotal compound in the history of psychopharmacology. Its innovative dual-action mechanism at the dopamine D2 receptor, while not ultimately leading to its own clinical success, provided the crucial conceptual and empirical framework for the development of aripiprazole and the class of D2 partial agonists. The in-depth study of its pharmacological profile, from receptor binding and functional activity to preclinical and clinical effects, offers a compelling case study in drug development, highlighting the delicate balance required to achieve optimal therapeutic efficacy in complex neuropsychiatric disorders. For researchers in the field, a thorough understanding of OPC-4392's pharmacology provides not only historical context but also valuable insights into the ongoing quest for more refined and effective treatments for schizophrenia and other psychotic illnesses.
References
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Tuplin, E. W., & Holahan, M. R. (2017). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 8(10), 2136–2145. [Link]
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Mailman, R. B., & Murthy, V. (2010). Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? Current pharmaceutical design, 16(5), 488–501. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 163839, Opc 4392. Retrieved from [Link].
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Lawler, C. P., et al. (1999). Interactions of the novel antipsychotic aripiprazole (OPC-14597) with dopamine and serotonin receptor subtypes. Neuropsychopharmacology, 20(6), 612–627. [Link]
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Mizuki, Y., et al. (1985). Phase 1 study of a new antipsychotic drug, OPC-4392. Arzneimittel-Forschung, 35(7A), 1144-1147. [Link]
- Naber, D., et al. (2007). Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912. European Neuropsychopharmacology, 17(11), 718-726.
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Gerbaldo, H., et al. (1988). The effect of OPC-4392, a partial dopamine receptor agonist on negative symptoms: results of an open study. Pharmacopsychiatry, 21(6), 387-388. [Link]
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Yasuda, Y., et al. (1988). 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist. Life Sciences, 42(20), 1941-1954. [Link]
- Momiyama, T., et al. (1990). D-2 receptor-mediated inhibition by a substituted quinolinone derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), of dopaminergic neurons in the ventral tegmental area. Life Sciences, 47(9), 761-769.
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Ochi, T., et al. (1988). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. Life Sciences, 42(3), 343-349. [Link]
- Uchimura, H., et al. (1988). Presynaptic inhibition of excitatory input from the substantia nigra to caudate nucleus neurons by a substituted quinolinone derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392). Life Sciences, 43(3), 263-269.
- Natesan, S., et al. (2011). Partial agonists in schizophrenia – why some work and others do not: insights from preclinical animal models. International Journal of Neuropsychopharmacology, 14(9), 1251–1264.
- Wetzel, P., et al. (1993). Neuroendocrine profile of SDZ HDC-912 and OPC-4392, two new atypical antipsychotic drugs, in schizophrenic patients. Psychopharmacology, 110(1-2), 177-180.
- Tadori, Y., et al. (2011). Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic. European Journal of Pharmacology, 668(3), 395-403.
- Kikuchi, T., et al. (1995). Unique pharmacological profile of a novel atypical antipsychotic, aripiprazole (OPC-14597). Journal of Pharmacology and Experimental Therapeutics, 274(1), 329-336.
- Jordan, S., et al. (2002). In vitro and in vivo models for the investigation of potential drugs against schizophrenia. Current Pharmaceutical Design, 8(18), 1629-1653.
- Yasuda, Y., et al. (1988). Behavioral studies of OPC-4392, a new neuroleptic agent. Japanese Journal of Pharmacology, 47(3), 297-308.
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Ochi, T., et al. (1988). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. Life Sciences, 42(3), 343-349. [Link]
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An In-Depth Technical Guide to the Intrinsic Activity of OPC-4392 at Human D2 and D3 Receptors
Abstract
This technical guide provides a comprehensive analysis of the intrinsic activity of the quinolinone derivative OPC-4392 at human dopamine D2 and D3 receptors. As a key pharmacological precursor to the atypical antipsychotic aripiprazole, understanding the nuanced receptor pharmacology of OPC-4392 offers critical insights into the structure-activity relationships that govern partial agonism and functional selectivity at these important CNS targets. This document synthesizes binding affinity and G-protein-mediated functional data from seminal in-vitro studies, presents detailed, field-proven experimental protocols for the characterization of such compounds, and explores the concept of functional selectivity. Designed for researchers, scientists, and drug development professionals, this guide explains the causality behind experimental design and provides a robust framework for evaluating novel dopaminergic modulators.
Introduction: The Significance of D2/D3 Partial Agonism
Dopamine D2 and D3 receptors, members of the D2-like family of G-protein coupled receptors (GPCRs), are established therapeutic targets for a range of neuropsychiatric disorders, most notably schizophrenia.[1][2] Traditional antipsychotics function as D2 receptor antagonists, effectively mitigating the positive symptoms of schizophrenia but often at the cost of significant extrapyramidal side effects (EPS) and hyperprolactinemia.[3] The advent of "third-generation" antipsychotics, pioneered by compounds like aripiprazole, introduced the concept of D2 partial agonism.[3][4]
A partial agonist acts as a functional chameleon: in an environment of high dopaminergic tone (such as the mesolimbic pathway in psychosis), it competes with endogenous dopamine and lowers the overall receptor stimulation, acting as a functional antagonist. Conversely, in a low-dopamine environment (like the mesocortical pathway, associated with negative and cognitive symptoms), it provides a requisite level of receptor stimulation, acting as a functional agonist. This stabilizing effect is hypothesized to account for the improved side-effect profile and broader efficacy of these agents.[3][4][5]
OPC-4392, or 7-{3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy}-2(1H)-quinolinone, is a critical molecule in this narrative. Developed as a dopamine autoreceptor agonist, it was a direct pharmacological predecessor to aripiprazole.[4][5] Although its clinical development was halted due to an exacerbation of positive symptoms in some schizophrenic individuals, its distinct pharmacological profile—efficacy against negative symptoms with low EPS liability—provided the foundational insights that led to the development of aripiprazole.[5] A detailed examination of its intrinsic activity is therefore not merely a historical exercise, but a valuable lesson in the subtleties of dopamine receptor modulation.
Binding Affinity Profile of OPC-4392
A ligand's intrinsic activity is preceded by its ability to bind to the receptor. This is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value denotes a higher binding affinity.
Radioligand binding studies have been instrumental in determining the affinity of OPC-4392 for various dopamine receptor subtypes. These experiments typically utilize membrane preparations from cell lines (e.g., CHO or HEK293 cells) stably expressing the human recombinant receptor of interest and a radiolabeled antagonist with high affinity, such as [³H]spiperone or [³H]raclopride.
Quantitative Data Summary: Binding Affinity (Ki)
The following table summarizes the binding affinities of OPC-4392 at human D2 (long and short isoforms) and D3 receptors, with dopamine and aripiprazole provided for context.
| Compound | Receptor | K | Source |
| OPC-4392 | hD2L | 29.8 | Tadori et al., 2005 |
| hD2S | 41.2 | Tadori et al., 2005 | |
| hD3 | 11.2 | Tadori et al., 2007 | |
| Aripiprazole | hD2L | 0.87 | Tadori et al., 2005 |
| hD2S | 1.35 | Tadori et al., 2005 | |
| hD3 | 0.32 | Tadori et al., 2007 | |
| Dopamine | hD2L | 4500 (low affinity state) | Lawler et al., 1999 |
| hD3 | 20 (low affinity state) | Lawler et al., 1999 |
Note: Ki values can vary between studies based on experimental conditions, such as the radioligand used and the cell line expressing the receptor.
As the data indicates, OPC-4392 demonstrates high affinity for both D2 and D3 receptors, albeit approximately 20- to 30-fold lower than its successor, aripiprazole.[5]
Intrinsic Activity at G-Protein (Gαi/o) Coupled Pathways
The canonical signaling pathway for D2-like receptors involves coupling to inhibitory G-proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[2] The intrinsic activity of a ligand in this pathway is a measure of its ability to produce a functional response upon binding to the receptor, relative to the endogenous full agonist, dopamine. This is typically expressed as the maximal effect (Emax) and the potency (EC50), the concentration required to produce 50% of the maximal effect.
Logical Framework for Assessing Intrinsic Activity
A key experimental consideration is the receptor density in the assay system. In cells with a high density of receptors (a large "receptor reserve"), even a weak partial agonist can produce a maximal response similar to a full agonist, masking its true, lower intrinsic efficacy. Therefore, to accurately characterize a partial agonist, it is crucial to perform functional assays in cell lines with low receptor expression levels, which more closely mimic physiological conditions and are more sensitive to differences in intrinsic efficacy.
Quantitative Data Summary: G-Protein Signaling (cAMP Inhibition)
The following table summarizes the intrinsic activity (Emax) and potency (EC50) of OPC-4392 in functional cAMP assays using cells with low receptor expression.
| Compound | Receptor | E | EC | Source |
| OPC-4392 | hD2L | 67.5% | 1.8 | Tadori et al., 2005 |
| hD2S | 68.3% | 2.5 | Tadori et al., 2005 | |
| hD3 | 74.0% | 1.3 | Tadori et al., 2007 | |
| Aripiprazole | hD2L | 27.5% | 1.7 | Tadori et al., 2005 |
| hD2S | 28.5% | 2.2 | Tadori et al., 2005 | |
| hD3 | 45.0% | 0.96 | Tadori et al., 2007 |
These data clearly establish OPC-4392 as a partial agonist at both D2 and D3 receptors. Notably, its intrinsic activity is considerably higher than that of aripiprazole. This higher degree of agonism may explain the clinical observation of exacerbated positive symptoms, as it might have provided too much stimulation in the mesolimbic pathway, failing to sufficiently dampen the hyperdopaminergic state. This comparison underscores the concept of a "sweet spot" for D2 partial agonism in the treatment of schizophrenia.
Functional Selectivity and β-Arrestin Recruitment
The classical view of GPCR signaling focused solely on G-protein activation. It is now understood that GPCRs can also signal through an alternative pathway mediated by β-arrestin proteins.[6] Ligand binding not only induces a receptor conformation that activates G-proteins but can also promote receptor phosphorylation by G-protein coupled receptor kinases (GRKs), creating a binding site for β-arrestins. β-arrestin recruitment desensitizes the G-protein signal and can initiate a distinct wave of downstream signaling.
Functional selectivity , or "biased agonism," describes the ability of a ligand to preferentially activate one pathway over the other (e.g., G-protein vs. β-arrestin).[4][7] This phenomenon has profound implications for drug design, as the G-protein and β-arrestin pathways can mediate different physiological and, consequently, therapeutic and adverse effects. For D2 receptors, it has been hypothesized that G-protein signaling is linked to both therapeutic effects and EPS, while β-arrestin signaling may contribute to therapeutic efficacy with a lower risk of motor side effects.
Assessing β-Arrestin Recruitment
Numerous assay technologies exist to quantify ligand-induced β-arrestin recruitment to a target receptor. A common and robust method is the enzyme fragment complementation (EFC) assay (e.g., PathHunter® by DiscoveRx). In this system, the receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA). Upon ligand-induced recruitment, the fragments combine to form an active enzyme (β-galactosidase), which hydrolyzes a substrate to produce a chemiluminescent signal.
Status of β-Arrestin Data for OPC-4392
Despite a thorough review of the published literature, specific quantitative data (Emax and EC50) for OPC-4392-induced β-arrestin recruitment at human D2 or D3 receptors could not be located. While the G-protein signaling profile of OPC-4392 is well-documented, its functional selectivity profile remains uncharacterized in the public domain.
For context, its successor aripiprazole has been shown to act as a partial agonist for β-arrestin-2 recruitment at D2 receptors. Elucidating the differences in functional selectivity between OPC-4392 and aripiprazole could provide critical clues for the development of even more refined antipsychotics.[4] This data gap represents a key area for future research to fully understand the molecular properties that differentiate a clinically failed compound from a successful therapeutic.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key in-vitro assays used to characterize the intrinsic activity of a compound like OPC-4392. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of OPC-4392 for human D2 and D3 receptors.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human D2L, D2S, or D3 receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a D2/D3 antagonist).
-
Non-specific Ligand: (+)-Butaclamol or Haloperidol (10 µM).
-
Test Compound: OPC-4392, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl
2, 1 mM EDTA, pH 7.4. -
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus (cell harvester) and scintillation counter.
Step-by-Step Procedure:
-
Prepare serial dilutions of OPC-4392 in assay buffer.
-
In a 96-well plate, add in order: 150 µL of cell membrane suspension (typically 5-20 µg protein), 50 µL of diluted OPC-4392 (or buffer for total binding, or 10 µM haloperidol for non-specific binding).
-
Initiate the binding reaction by adding 50 µL of [³H]spiperone at a final concentration near its K
dvalue (e.g., 0.2-0.5 nM). -
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration onto PEI-pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filter mat, place filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of OPC-4392. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC
50value. Calculate the Kiusing the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
Protocol 2: cAMP Inhibition Functional Assay
Objective: To determine the intrinsic agonist activity (Emax) and potency (EC50) of OPC-4392 at Gαi/o-coupled D2 and D3 receptors.
Materials:
-
Cells: CHO or HEK293 cells with low expression of human D2L, D2S, or D3 receptors.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Test Compound: OPC-4392, serially diluted.
-
Reference Agonist: Dopamine, serially diluted.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA technology.
Step-by-Step Procedure:
-
Seed cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Aspirate the culture medium and replace it with assay medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX.
-
Add serial dilutions of OPC-4392 or the reference agonist, dopamine.
-
Add forskolin to all wells (except for baseline controls) at a concentration that elicits a submaximal cAMP response (e.g., 1-5 µM).
-
Incubate the plate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit, following the manufacturer's instructions.
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Normalize the data by setting the forskolin-only response as 0% inhibition and the baseline (no forskolin) as 100% inhibition. Plot the percent inhibition against the log concentration of the compound. Fit the data using non-linear regression to determine the EC
50and Emaxvalues. The Emaxfor OPC-4392 is expressed as a percentage of the Emaxachieved by dopamine.
Protocol 3: β-Arrestin Recruitment Assay (EFC Method)
Objective: To determine the intrinsic agonist activity (Emax) and potency (EC50) of OPC-4392 for β-arrestin recruitment to D2 and D3 receptors.
Materials:
-
Cells: A commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter®), co-expressing the target receptor fused to ProLink™ and β-arrestin fused to EA.
-
Test Compound: OPC-4392, serially diluted.
-
Reference Agonist: Dopamine or a synthetic full agonist like quinpirole.
-
Assay Medium: As recommended by the cell line provider.
-
Detection Reagents: EFC substrate and lysis solution provided by the manufacturer.
Step-by-Step Procedure:
-
Dispense the engineered cells into a white, solid-bottom 384-well assay plate according to the manufacturer's protocol.
-
Add serial dilutions of OPC-4392 or the reference agonist to the wells.
-
Incubate the plate for 60-90 minutes at 37°C.
-
Prepare the detection reagent mixture as per the kit instructions. Add the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data by setting the vehicle control as 0% activity and the maximal response of the reference full agonist as 100%. Plot the percent activity against the log concentration of the compound. Fit the data using non-linear regression to determine the EC
50and Emaxvalues.
Conclusion and Future Perspectives
OPC-4392 stands as a pivotal compound in the evolution of antipsychotic pharmacology. The in-depth analysis of its intrinsic activity reveals a potent partial agonist at human D2 and D3 receptors, with a significantly higher G-protein-mediated efficacy than its clinically successful successor, aripiprazole. This higher intrinsic activity likely contributed to its clinical failure, highlighting the delicate balance required for optimal dopamine system stabilization.
The primary gap in our current understanding of OPC-4392 is the characterization of its activity at the β-arrestin signaling pathway. A full assessment of its functional selectivity is necessary to complete its pharmacological profile. Such a study would involve performing β-arrestin recruitment assays and comparing the potency and efficacy in that pathway to the known values from the cAMP pathway. This would not only provide a more complete picture of OPC-4392 but would also yield invaluable data for the field, further refining our understanding of the structure-activity relationships that govern signaling bias at dopamine receptors and aiding in the rational design of next-generation neuropsychiatric therapeutics.
References
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Lawler, C. P., Prioleau, C., Lewis, M. M., Mak, C., Jiang, D., Schetz, J. A., Gonzalez, A. M., Sibley, D. R., & Mailman, R. B. (1999). Interactions of the Novel Antipsychotic Aripiprazole (OPC-14597) with Dopamine and Serotonin Receptor Subtypes. Neuropsychopharmacology, 20(6), 612–627. [Link]
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Stępnicki, P., Kondej, M., & Kaczor, A. A. (2018). Current Concepts and Treatments of Schizophrenia. Molecules, 23(8), 2087. [Link]
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Mailman, R. B., & Murthy, V. (2010). Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? Current pharmaceutical design, 16(5), 488–501. [Link]
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Tadori, Y., Forbes, R. A., McQuade, R. D., & Kikuchi, T. (2005). Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic. European Journal of Pharmacology, 515(1-3), 10–19. [Link]
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Allen, J. A., Yost, J. M., Setola, V., Chen, X., Sassano, M. F., Chen, M., ... & Roth, B. L. (2011). Discovery of β-arrestin–biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493. [Link]
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Urban, J. D., Clarke, W. P., von Zastrow, M., Nichols, D. E., Kobilka, B., Weinstein, H., ... & Mailman, R. B. (2007). Functional selectivity and classical concepts of quantitative pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 1-13. [Link]
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Tadori, Y., Forbes, R. A., McQuade, R. D., & Kikuchi, T. (2007). Characterization of aripiprazole partial agonist activity at human dopamine D3 receptors. European Journal of Pharmacology, 575(1-3), 33-39. [Link]
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DiscoverX Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from relevant product literature. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from company resources. [Link]
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]
-
Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., Roth, B. L., & Mailman, R. B. (2003). Aripiprazole, A Novel Atypical Antipsychotic Drug with a Unique and Robust Pharmacology. Neuropsychopharmacology, 28(8), 1400–1411. [Link]
-
Yasuda, Y., et al. (1988). 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist. Life sciences, 42(20), 1941-1954. [Link]
-
Gurevich, V. V., & Gurevich, E. V. (2019). GPCR-arrestin interaction: the key to understanding G protein-coupled receptor biology. Annual review of pharmacology and toxicology, 59, 35-56. [Link]
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Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217. [Link]
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- 3. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
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toxicological data and safety profile of OPC 4392 in preclinical models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
OPC-4392, a quinolinone derivative, emerged as a significant compound in the evolution of atypical antipsychotics. Its novel mechanism, characterized by presynaptic dopamine autoreceptor agonism and postsynaptic D2 receptor antagonism, offered the promise of treating schizophrenia with a reduced risk of extrapyramidal side effects. Preclinical studies in rodent models indeed demonstrated efficacy in attenuating psychosis-like behaviors without inducing catalepsy, a common preclinical marker for motor side effects. However, the clinical development of OPC-4392 was ultimately halted due to an "activation" effect that led to the worsening of positive symptoms in patients with schizophrenia. This technical guide provides a comprehensive overview of the available preclinical pharmacodynamic data and the clinical safety profile of OPC-4392. It is important to note that detailed, publicly available preclinical toxicology studies (e.g., acute, sub-chronic, chronic, genetic, and reproductive toxicity) are scarce for this discontinued compound. Therefore, this guide synthesizes the existing knowledge to construct a cohesive safety and activity profile, offering valuable insights for the development of future CNS therapeutics.
Introduction to OPC-4392: A Novel Mechanism of Action
OPC-4392, chemically known as 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone, was a pioneering compound developed by Otsuka Pharmaceutical in Japan.[1] It represented a departure from the conventional dopamine D2 receptor blockade strategy for treating psychosis. Instead, OPC-4392 was designed to have a dual effect on the dopamine system.[1]
-
Presynaptic Dopamine Autoreceptor Agonism: By stimulating the D2 autoreceptors on the presynaptic terminal of dopamine neurons, OPC-4392 was intended to reduce the synthesis and release of dopamine. This "dopamine-stabilizing" effect was hypothesized to be beneficial for the negative symptoms of schizophrenia.[2]
-
Postsynaptic D2 Receptor Antagonism: In situations of excessive dopamine release, characteristic of the positive symptoms of schizophrenia, OPC-4392 was designed to act as an antagonist at the postsynaptic D2 receptors, thereby blocking the effects of dopamine.[1]
This unique pharmacological profile suggested that OPC-4392 could be an effective antipsychotic with a lower propensity for causing extrapyramidal symptoms (EPS), which are often associated with strong D2 receptor blockade.[3]
Caption: Mechanism of Action of OPC-4392.
Preclinical Pharmacodynamics and Efficacy
Preclinical studies in various animal models provided evidence for the antipsychotic potential of OPC-4392. These studies were crucial in establishing its proof-of-concept and justifying its progression to clinical trials.
Key Findings from Preclinical Efficacy Models:
-
Inhibition of Apomorphine-Induced Behaviors: OPC-4392 was shown to inhibit stereotyped and climbing behaviors induced by the dopamine agonist apomorphine in mice.[1] This is a classic screening test for antipsychotic activity, indicating blockade of postsynaptic D2 receptors.[4]
-
Attenuation of Methamphetamine-Induced Hyperactivity: The compound effectively attenuated the jumping behavior in mice treated with methamphetamine, a dopamine-releasing agent.[3] This further supported its potential to manage hyperdopaminergic states.
-
Prevention of Methamphetamine-Induced Lethality: OPC-4392 also demonstrated a protective effect against lethality caused by high doses of methamphetamine, highlighting its significant modulatory effects on the dopamine system.[3]
-
Lack of Catalepsy: Importantly, at doses that were effective in the aforementioned psychosis models, OPC-4392 did not induce catalepsy in rodents.[3] Catalepsy is a preclinical indicator of the potential to cause extrapyramidal symptoms in humans. This finding was a strong argument for its "atypical" antipsychotic profile.
The Preclinical Safety and Toxicology Data Gap
A thorough review of the publicly available scientific literature reveals a significant gap in detailed preclinical toxicology data for OPC-4392. While standard toxicology assessments would have been a prerequisite for initiating human clinical trials, these studies have not been published in peer-reviewed journals. This is not uncommon for compounds that are discontinued during development, as the proprietary data often remains with the developing company.
A standard preclinical toxicology program for a compound like OPC-4392 would typically include the following studies:
-
Acute Toxicity Studies: To determine the effects of a single high dose and to establish the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity Studies (Sub-chronic and Chronic): To evaluate the effects of longer-term exposure in at least two species (one rodent, one non-rodent).[5] These studies identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for the compound to cause genetic damage.
-
Carcinogenicity Studies: Long-term studies in rodents to evaluate the tumor-forming potential of the compound.
-
Reproductive and Developmental Toxicity Studies: To assess the effects on fertility, embryonic development, and pre- and postnatal development.
Caption: A generalized preclinical toxicology workflow.
Inferred Safety Profile from Clinical and Non-Clinical Data
While specific toxicology reports are unavailable, a safety profile for OPC-4392 can be inferred from its pharmacodynamic properties and the results of a Phase 1 clinical trial.
Inferences from Preclinical Pharmacodynamics:
The consistent lack of catalepsy in rodent models at therapeutically relevant doses strongly suggests a lower risk of acute extrapyramidal symptoms compared to typical antipsychotics.[3] This is a key feature of its "atypical" profile and was a major driver for its clinical development.
Insights from the Phase 1 Clinical Study:
A Phase 1 study in seven healthy male volunteers provided the first human safety and pharmacokinetic data for OPC-4392.[6]
Pharmacokinetics:
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 4-6 hours |
| Biological Half-life (t1/2) | 56-88 hours |
The long half-life indicated that a steady-state plasma concentration would take approximately two weeks to achieve.[6]
Adverse Effects:
The main clinical symptoms observed were dose-dependent and included:[6]
-
Sleepiness
-
Weakness
-
Fatigability
-
Heavy-headedness
-
Disturbance of concentration
-
Nausea
The upper limit dosage in healthy volunteers was determined to be 5 mg.[6]
Endocrinological Effects:
OPC-4392 led to a dose-dependent decrease in serum prolactin levels.[6] This is consistent with its dopamine agonist activity and contrasts with the hyperprolactinemia often caused by D2 antagonist antipsychotics.
The Discontinuation of OPC-4392: A Case Study in Therapeutic Index
Despite the promising preclinical data and a manageable side-effect profile in healthy volunteers, the clinical development of OPC-4392 was halted. Unpublished observations from clinical studies in patients with schizophrenia revealed an improvement in negative symptoms without inducing EPS, but also an aggravation of positive symptoms due to an "activation" effect.[3] This critical finding highlighted the delicate balance required for a dopamine-modulating agent to be effective across the spectrum of schizophrenic symptoms. The postsynaptic D2 receptor antagonism of OPC-4392 was likely not potent enough to counteract its presynaptic dopamine agonist effects in acutely psychotic patients, leading to a net increase in dopaminergic activity that worsened positive symptoms.[7]
Conclusion
OPC-4392 remains a significant compound in the history of psychopharmacology. Its development underscored the potential of a novel mechanism of action aimed at stabilizing the dopamine system. The preclinical data demonstrated a promising efficacy and safety profile, particularly with regard to the low risk of extrapyramidal symptoms. However, the ultimate failure of OPC-4392 in clinical trials due to the exacerbation of positive symptoms serves as a crucial lesson in drug development. It highlights the challenge of translating preclinical findings to a complex clinical population and the critical importance of achieving the right balance between agonist and antagonist activities at dopamine receptors. The insights gained from the OPC-4392 program undoubtedly paved the way for the development of its successor, aripiprazole, and continue to inform the design of novel antipsychotic agents.
References
- Anonymous. Preclinical toxicology studies with the new dopamine agonist pergolide. Acute, subchronic, and chronic evaluations. Arzneimittelforschung. 1994 Mar;44(3):278-84.
- Yasuda Y, et al. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist. Life Sci. 1988;42(20):1941-54.
- Ishibashi T, et al. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392)
- Yasuda Y, et al. Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions. Pharm Res. 1990 Mar;7(3):280-2.
- Li, M., et al. Prior Antipsychotic Drug Treatment Prevents Response to Novel Antipsychotic Agent in the Methylazoxymethanol Acetate Model of Schizophrenia. Schizophr Bull. 2014; 40(4): 896–906.
- Tamminga CA, et al. Relevance of dopamine autoreceptors for psychiatry: preclinical and clinical studies. J Neural Transm Suppl. 1986;22:1-13.
- Mizuki Y, et al. Phase 1 study of a new antipsychotic drug, OPC-4392. Nihon Shinkei Seishin Yakurigaku Zasshi. 1989 Dec;9(6):677-85.
- Kikuchi T, et al. 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. J Pharmacol Exp Ther. 1995 Jul;274(1):329-36.
- Di Pietro, N. C., & Seamans, J. K. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Pharmaceuticals (Basel, Switzerland), 17(1), 11.
- Momiyama T, et al. D-2 receptor-mediated inhibition by a substituted quinolinone derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), of dopaminergic neurons in the ventral tegmental area. Life Sci. 1990;47(9):761-9.
- Chen, Y. C., et al. Dopamine D2 Receptor Radiopharmaceutical: I-123-Epidepride Toxicology and Preclinical SPECT Image. ECronicon. 2018; 10(7), 438-446.
- Lawler CP, et al. Interactions of the novel antipsychotic aripiprazole (OPC-14597) with dopamine and serotonin receptor subtypes. Neuropsychopharmacology. 1999 Jun;20(6):612-27.
- National Institute for Health and Care Research. What is the impact of a gradual reduction of antipsychotics?. NIHR Evidence. 2025 Jan 23.
- Gnecco, N., et al. Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. British Journal of Pharmacology. 2024.
- Anonymous. Preclinical Screening of Antipsychotic Agents. SlidePlayer.
- Brandt, L., et al. Antipsychotic Withdrawal Symptoms: A Systematic Review and Meta-Analysis.
- Ilijima, S., et al. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity. PLOS ONE. 2014; 9(6), e99271.
- Anonymous. The Effects of a Selective D2 Dopamine Receptor Agonist and Antagonist on D2 Autoreceptor-Mediated Inhibition of Dopamine Releas. University of Memphis Digital Commons.
- National Center for Advancing Translational Sciences. 1-piperazinyl]butoxy]-3,4-dihydro-4-hydroxy-2(1H)-quinolinone. Inxight Drugs.
- Kumar, A., et al. Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. Bioorganic & Medicinal Chemistry. 2009; 17(11), 3848-3855.
- da Costa, J. L., et al. Evaluation of Antipsychotic Drugs' Stability in Oral Fluid Samples. Molecules (Basel, Switzerland). 2023; 28(4), 1957.
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Methodological & Application
in vitro receptor binding assay protocols using OPC 4392
Application Notes & Protocols
Topic: In Vitro Characterization of OPC-4392: Receptor Binding Affinity and Mechanism of Action at Dopamine D2 Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract
OPC-4392, a quinolinone derivative and a precursor to the atypical antipsychotic aripiprazole, exhibits a complex pharmacological profile, acting as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist[1][2]. This dual activity necessitates precise in vitro characterization to understand its therapeutic potential and off-target effects. This guide provides a comprehensive theoretical framework and detailed experimental protocols for determining the binding affinity (Ki) of OPC-4392 at the dopamine D2 receptor using a competitive radioligand binding assay. Additionally, it outlines the principles of Schild analysis to elucidate the nature of its antagonistic properties. The protocols are designed to be self-validating, incorporating essential quality control steps to ensure data integrity and reproducibility.
Part 1: Theoretical Framework for Receptor-Ligand Interactions
Principles of Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology, providing a highly sensitive method to quantify the interaction between a ligand and its receptor[3][4]. The assay relies on a radioactively labeled ligand (the "radioligand") that binds with high affinity and specificity to the target receptor. The fundamental types of binding assays are:
-
Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The goal is to determine the equilibrium dissociation constant (Kd ), a measure of the radioligand's affinity, and the maximum receptor density (Bmax ) in the tissue or cell preparation[3][5][6]. A lower Kd value signifies a higher binding affinity[7][8].
-
Competition (Displacement) Assays: These assays are used to determine the binding affinity of an unlabeled test compound (like OPC-4392). Here, a fixed concentration of radioligand and receptor preparation is incubated with varying concentrations of the unlabeled test compound[9]. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration).
From IC50 to Ki: The Cheng-Prusoff Equation
The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine an absolute measure of the test compound's affinity, the inhibitory constant (Ki ), the IC50 is converted using the Cheng-Prusoff equation. This equation corrects for the concentration and affinity of the competing radioligand[10].
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Elucidating Mechanism: The Role of Schild Analysis
While a competition assay reveals binding affinity, it does not fully describe the mechanism of action (e.g., competitive vs. non-competitive antagonism). Schild analysis is a powerful tool used to validate whether an antagonist's action is truly competitive[11]. This is achieved by measuring the dose-response curve of an agonist in the presence of various fixed concentrations of the antagonist (OPC-4392).
For a simple, reversible competitive antagonist, the Schild equation predicts a linear relationship with a slope of unity (1.0)[12][13][14]. log(dr - 1) = log[B] - log(KB)
Where:
-
dr (dose ratio) is the ratio of the agonist's EC50 in the presence of the antagonist to the EC50 in its absence.
-
[B] is the concentration of the antagonist.
-
KB is the dissociation constant of the antagonist.
A Schild plot with a slope not equal to 1 can indicate non-competitive antagonism, allosteric modulation, or experimental artifacts, providing crucial mechanistic insights[11][14].
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for preparing receptor-containing membranes and executing a competitive binding assay to determine the Ki of OPC-4392 for the dopamine D2 receptor.
Protocol 1: Preparation of Receptor Membranes
Rationale: A consistent and high-quality source of receptors is critical for reproducible binding data. This protocol describes the homogenization and centrifugation steps required to isolate cell membranes, which are rich in transmembrane receptors like the D2 receptor, from either cultured cells expressing the receptor (e.g., CHO-K1/D2) or from animal tissue (e.g., rat striatum). Washing steps are crucial to remove endogenous dopamine that could interfere with the assay.
Materials:
-
Source of D2 Receptors: CHO-K1 cells stably expressing human D2 receptors or dissected rat striatum.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, chilled to 4°C.
-
Polytron or Dounce homogenizer.
-
High-speed refrigerated centrifuge.
-
Bradford or BCA protein assay kit.
Procedure:
-
Harvesting:
-
For Cultured Cells: Scrape confluent cells from culture flasks into ice-cold Homogenization Buffer.
-
For Tissue: Rapidly dissect the tissue (e.g., rat striatum), weigh it, and place it in 10-20 volumes of ice-cold Homogenization Buffer.
-
-
Homogenization: Homogenize the cell suspension or tissue on ice using a Polytron homogenizer (2-3 bursts of 15 seconds) or a Dounce homogenizer (20-30 strokes). This step lyses the cells and releases the membranes.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C. The resulting pellet contains the crude membrane fraction.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer. Repeat the centrifugation (Step 4) and resuspension. This wash step is critical for removing endogenous ligands.
-
Final Preparation: After the final wash, resuspend the pellet in a smaller volume of Assay Buffer (see Protocol 2).
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a Bradford or BCA assay. This is essential for normalizing the binding data.
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: D2 Receptor Competitive Binding Assay
Rationale: This protocol uses the prepared membranes to determine the affinity (Ki) of OPC-4392. [³H]-Spiperone, a well-characterized D2 antagonist radioligand, is used as the tracer[1][15]. The assay measures the ability of increasing concentrations of unlabeled OPC-4392 to displace the specific binding of [³H]-Spiperone. Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol) to saturate all specific receptor sites.
Materials:
-
Membrane Preparation: Aliquot from Protocol 1.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: OPC-4392, prepared in a 10-point, 1:10 serial dilution series.
-
Non-specific Agent: Haloperidol or unlabeled Spiperone (10 µM final concentration).
-
96-well microplates and a multi-channel pipette.
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Cell harvester (e.g., Brandel or PerkinElmer).
-
Scintillation vials and liquid scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Plate Setup: Prepare a 96-well plate. Each concentration of OPC-4392 should be tested in triplicate. Include triplicate wells for:
-
Total Binding (TB): Radioligand + Assay Buffer + Membranes.
-
Non-specific Binding (NSB): Radioligand + Non-specific Agent + Membranes.
-
Competitor Wells: Radioligand + specific concentration of OPC-4392 + Membranes.
-
-
Reagent Addition: Add reagents to each well in the following order (for a final volume of 250 µL):
-
150 µL of Assay Buffer (or Non-specific Agent/OPC-4392 dilution in Assay Buffer).
-
50 µL of [³H]-Spiperone diluted in Assay Buffer (to a final concentration near its Kd, e.g., 0.2-0.5 nM).
-
50 µL of Membrane Preparation (diluted to 25-50 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 90-120 minutes to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand (which passes through).
-
Washing: Immediately wash each filter disc 3-4 times with 3 mL of ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Counting: Punch out the filter discs into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial. Allow the vials to sit for at least 4 hours in the dark.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Part 3: Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Average the CPM values for each set of triplicates.
-
Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB) .
-
For each concentration of OPC-4392, calculate the percent specific binding: % SB = (CPMcompetitor - CPMNSB) / (CPMTB - CPMNSB) x 100 .
-
-
Generate Competition Curve: Plot the percent specific binding against the log concentration of OPC-4392.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a one-site competition model and determine the log(IC50) and subsequently the IC50 value.
-
Calculate Ki: Use the Cheng-Prusoff equation (see Part 1.2) with the experimentally determined IC50, the known concentration of [³H]-Spiperone used, and its Kd for the D2 receptor (this should be determined separately via a saturation binding experiment or obtained from a reliable source).
Example Data Presentation
The final binding parameters for OPC-4392 and control compounds should be summarized in a clear, tabular format.
| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) | nH (Hill Slope) |
| OPC-4392 | Human D2 | [³H]-Spiperone | 25.4 | 12.1 | 0.98 |
| Haloperidol | Human D2 | [³H]-Spiperone | 2.1 | 1.0 | 1.01 |
| Dopamine | Human D2 | [³H]-Spiperone | 1550 | 740 | 0.95 |
Note: Data are for illustrative purposes only.
Part 4: Visualization of Workflow and Biological Context
Diagram 1: Experimental Workflow
Caption: Workflow for in vitro competitive receptor binding assay.
Diagram 2: Dopamine D2 Receptor Signaling Pathway
Caption: Simplified D2 receptor Gi-coupled signaling cascade.
References
- 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed. (n.d.).
- Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. (2025, November 18).
- Interactions of the Novel Antipsychotic Aripiprazole (OPC-14597) with Dopamine and Serotonin Receptor Subtypes. (n.d.).
- Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC. (n.d.).
- Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed. (n.d.).
- Schild equation - Wikipedia. (n.d.).
- Taking The Time To Study Competitive Antagonism - PMC - NIH. (n.d.).
- The Schild regression in the process of receptor classification. (n.d.).
- Presynaptic inhibition of excitatory input from the substantia nigra to caudate nucleus neurons by a substituted quinolinone derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy]-2(1H) - PubMed. (n.d.).
- D-2 receptor-mediated inhibition by a substituted quinolinone derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy] - PubMed. (n.d.).
- Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed. (n.d.).
- B max and K D - TPC. (2013, December 11).
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.).
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14).
- Radiometric Ligand-Binding Assays - Revvity. (n.d.).
- In vitro receptor binding assays: General methods and considerations - ResearchGate. (2025, August 6).
- The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. (2025, November 6).
- Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens - PMC. (2022, June 23).
- Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. (n.d.).
- Characterization of aripiprazole partial agonist activity at human dopamine D3 receptors - Ovid. (n.d.).
- Radioligand binding methods: practical guide and tips - Scite.ai. (n.d.).
- Human Recombinant V1B Vasopressin Receptor Stable Cell Line - GenScript. (n.d.).
- Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC. (2024, June 3).
- Human V3 Pituitary Vasopressin Receptor: Ligand Binding Profile and Density-Dependent Signaling Pathways* | Endocrinology | Oxford Academic. (n.d.).
- Partial agonists in schizophrenia – why some work and others do not: insights from preclinical animal models | International Journal of Neuropsychopharmacology | Oxford Academic. (2011, October 1).
- Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC. (n.d.).
- Human Arginine Vasopressin Receptor 2 Reporter Assay System - Cayman Chemical. (n.d.).
- V2 Vasopressin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.).
- The effect of OPC-4392, a partial dopamine receptor agonist on negative symptoms: results of an open study - PubMed. (n.d.).
Sources
- 1. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. TPC - Bmax and KD [turkupetcentre.net]
- 6. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 10. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 12. Schild equation - Wikipedia [en.wikipedia.org]
- 13. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. farm.ucl.ac.be [farm.ucl.ac.be]
Application Note: Handling, Storage, and Experimental Protocols for OPC-4392 Hydrochloride
Introduction & Pharmacological Context
OPC-4392 (7-[3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy]-2(1H)-quinolinone) is a critical tool compound in neuropsychiatric research. Structurally related to Aripiprazole (OPC-14597), OPC-4392 represents an earlier generation of quinolinone derivatives that helped define the concept of "dopamine system stabilizers."[1]
While Aripiprazole is a partial agonist with moderate intrinsic activity at the Dopamine D2 receptor, OPC-4392 exhibits significantly higher intrinsic activity . This unique pharmacological profile makes it an essential control compound when studying the "ceiling effect" of partial agonists. It is frequently used to differentiate between receptor reserve effects and true intrinsic efficacy in assays measuring cAMP inhibition or arrestin recruitment.
This guide details the rigorous handling, storage, and solubilization protocols required to maintain the integrity of OPC-4392 Hydrochloride (HCl) for reproducible data.
Physicochemical Profile
Understanding the chemical nature of the salt form is prerequisite to proper handling. The hydrochloride salt improves aqueous solubility compared to the free base but introduces hygroscopic risks.
| Property | Specification | Notes |
| Chemical Name | OPC-4392 Hydrochloride | |
| CAS Number | 1329509-60-5 (HCl salt) | Free base: 111073-34-8 |
| Molecular Formula | C₂₄H₂₉N₃O₂[2][3] · HCl | |
| Molecular Weight | ~427.97 g/mol | Free base MW: ~391.5 g/mol |
| Appearance | White to off-white solid | Crystalline powder |
| Solubility (DMSO) | ≥ 25 mg/mL (58 mM) | Recommended for Stock |
| Solubility (Water) | < 1 mg/mL | Poor solubility at neutral pH; requires acidification or co-solvent |
| Hygroscopicity | Moderate | Protect from moisture |
Storage & Stability Requirements
The stability of OPC-4392 HCl is compromised by two primary factors: hydrolytic degradation (moisture) and oxidative stress (light/air).
Solid State Storage (Lyophilized Powder)
-
Temperature: Store at -20°C or below.
-
Environment: Vial must be sealed with a desiccant pack (silica gel) in a secondary container.
-
Light Protection: Store in amber vials or wrap clear vials in aluminum foil.
-
Shelf Life: >2 years if stored correctly and unopened.
Solution Storage (Stock Solutions)
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard for stability.
-
Temperature: -80°C is preferred for long-term storage (>1 month); -20°C is acceptable for short-term (<1 month).
-
Freeze-Thaw: Limit to max 3 cycles . Aliquoting is mandatory (see Protocol A).
Protocol A: Reconstitution & Stock Preparation
Objective: Prepare a stable 10 mM stock solution of OPC-4392 HCl.
Materials:
-
OPC-4392 HCl powder
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)
-
Vortex mixer
-
Amber glass vials (borosilicate)
Procedure:
-
Equilibration: Remove the product vial from the freezer and allow it to equilibrate to room temperature (approx. 20–30 mins) before opening.
-
Scientific Rationale: Opening a cold vial introduces condensation, causing the hygroscopic HCl salt to absorb water, which leads to hydrolysis and weighing errors.
-
-
Weighing: Weigh the necessary amount (e.g., 4.28 mg for 1 mL of 10 mM stock).
-
Solvation: Add the calculated volume of Anhydrous DMSO.
-
Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microtubes.
-
Storage: Flash freeze in liquid nitrogen or dry ice/ethanol bath before placing in -80°C storage.
Visualization: Reconstitution Workflow
Figure 1: Critical workflow for reconstituting hygroscopic HCl salts to prevent degradation.
Protocol B: Experimental Application (In Vitro)
Context: OPC-4392 is often used to treat HEK293 or CHO cells expressing D2 receptors.
Dilution Strategy:
-
Intermediate Dilution: Do not add 100% DMSO stock directly to cell culture media. It causes local protein precipitation.
-
Step 1: Dilute the 10 mM DMSO stock 1:100 in PBS or serum-free media to create a 100 µM Working Solution (1% DMSO).
-
Step 2: Add the Working Solution to the cell culture well to achieve the final concentration (e.g., 10 nM – 1 µM).
-
Final DMSO Concentration: Ensure final DMSO is < 0.1% to avoid solvent toxicity.
-
Critical Control: Because OPC-4392 is a partial agonist with high intrinsic activity, you must run a full agonist control (Dopamine or Quinpirole) alongside it to normalize the % Emax.
Visualization: Pharmacological Mechanism
Figure 2: OPC-4392 acts as a high-efficacy partial agonist, inhibiting cAMP via Gi/o coupling.
Safety & Handling (SDS Highlights)
-
Hazard Classification: Quinolinone derivatives are bioactive. Treat as a potential Reproductive Toxin and Irritant .
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle powder in a fume hood or biosafety cabinet to prevent inhalation.
-
Spill Cleanup: Absorb solutions with inert material (vermiculite). Wipe powder spills with a damp paper towel (do not sweep, to avoid dust generation), then clean the surface with 70% Ethanol.
References
-
Kikuchi, T., et al. (1995). "Pharmacological profile of OPC-4392, a quinolinone derivative, as a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist."[4] Life Sciences.[5]
-
Lawler, C. P., et al. (1999). "Interactions of the Novel Antipsychotic Aripiprazole (OPC-14597) with Dopamine and Serotonin Receptor Subtypes." Neuropsychopharmacology.
-
Tadori, Y., et al. (2007). "Differences in agonist/antagonist properties at human dopamine D2 receptors between aripiprazole, bifeprunox and SDZ 208-912." European Journal of Pharmacology. Describes OPC-4392 intrinsic activity.
-
Cayman Chemical. "Aripiprazole Product Information (Related Structure Handling)."
Sources
- 1. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OPC 4392 Hydrochloride | CAS 1329509-60-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Opc 4392 | C24H29N3O2 | CID 163839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis pathways and purification of OPC 4392 hydrochloride
Technical Application Note: Synthesis Pathways and Purification of OPC-4392 Hydrochloride
Introduction & Scope
OPC-4392 (7-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]propoxy}-3,4-dihydro-2(1H)-quinolinone hydrochloride) represents a pivotal structure in the evolution of atypical antipsychotics. Historically significant as the pharmacological predecessor to Aripiprazole (OPC-14597), OPC-4392 was the first compound to demonstrate the concept of dopamine D2 receptor partial agonism (DPA) in a clinical context.
While OPC-4392 itself was discontinued due to a short biological half-life and low bioavailability compared to Aripiprazole, it remains a critical reference standard for structure-activity relationship (SAR) studies involving D2 functional selectivity.
This application note provides a high-fidelity protocol for the synthesis and purification of OPC-4392 HCl. Unlike generic summaries, this guide focuses on the O-alkylation/N-alkylation sequence, optimized to minimize the formation of the "dimer" impurity (bis-alkylation of the linker), a common failure point in phenylpiperazine synthesis.
Retrosynthetic Analysis
To ensure high purity, we view the molecule through three primary synthons. The strategic disconnection occurs at the ether linkage and the piperazine nitrogen.
Structural Components:
-
The Core: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-Hydroxy-dihydrocarbostyril).
-
The Linker: 1,3-propylene chain (derived from 1-bromo-3-chloropropane).
-
The Pharmacophore: 1-(2,3-dimethylphenyl)piperazine.[1]
Critical Decision Point:
-
Route A (Convergent): Alkylate the piperazine with the linker first.
-
Route B (Linear - Recommended): Alkylate the quinolinone core first.[2]
-
Reasoning: Route B is preferred for laboratory scale. Alkylating the piperazine first (Route A) often leads to significant bis-alkylation (quaternary ammonium salts) unless a large excess of piperazine is used. Alkylating the phenolic hydroxyl of the quinolinone (Route B) is more controllable and allows for easier removal of unreacted alkyl halides.
Figure 1: Retrosynthetic fragmentation of OPC-4392 showing the preferred disconnection strategy to minimize side reactions.
Experimental Protocols
Protocol A: Synthesis of the Intermediate (O-Alkylation)
Target: 7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone.
Rationale: We utilize 1-bromo-3-chloropropane. The bromine is significantly more labile than the chlorine, allowing for selective mono-alkylation at the phenolic oxygen without cyclizing the linker or polymerizing.
Reagents:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq)
-
1-bromo-3-chloropropane (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and anhydrous
in Acetonitrile (10 mL/g of substrate). -
Activation: Stir at 60°C for 30 minutes to form the phenoxide anion.
-
Addition: Add 1-bromo-3-chloropropane dropwise over 20 minutes. Note: Rapid addition may encourage O,N-dialkylation if the lactam nitrogen is deprotonated, though
is usually too weak to deprotonate the amide. -
Reflux: Heat to reflux (approx. 80-82°C for ACN) for 6–8 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Filter off inorganic salts while hot. Evaporate the solvent under reduced pressure.
-
Isolation: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x). Dry over
and concentrate. -
Purification: Recrystallize from Ethanol to remove unreacted quinolinone.
Protocol B: Convergent Coupling (N-Alkylation)
Target: OPC-4392 Free Base.[2]
Rationale: The Finkelstein reaction (in situ conversion of alkyl chloride to alkyl iodide) is employed here using NaI to accelerate the nucleophilic attack by the bulky piperazine.
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
1-(2,3-dimethylphenyl)piperazine (1.1 eq)
-
Sodium Iodide (NaI) (0.1 eq - Catalyst)
-
Triethylamine (
) or (2.0 eq) -
Acetonitrile (Solvent)
Step-by-Step:
-
Reaction Setup: Combine the chloro-propoxy intermediate, phenylpiperazine derivative, NaI, and base in Acetonitrile.
-
Reflux: Heat to reflux for 12–16 hours. The reaction kinetics are slower due to the steric hindrance of the 2,3-dimethyl substitution on the phenyl ring.
-
Quench: Cool to room temperature. Dilute with water.
-
Extraction: Extract into Chloroform or DCM. The product is now a tertiary amine.
-
Acid Wash (Purification Trick): Wash the organic layer with dilute acetic acid. The product moves to the aqueous phase; non-basic impurities remain in the organic phase.
-
Basification: Neutralize the aqueous phase with NaOH or
to pH 10. Extract back into DCM. -
Concentration: Dry and evaporate to yield the crude free base (often a pale yellow oil or low-melting solid).
Protocol C: Hydrochloride Salt Formation & Final Purification
Target: OPC-4392 HCl (High Purity).
Rationale: Hydrochloride salts of arylpiperazines crystallize well from alcoholic solvents. This step is the primary purification vector to remove trace isomers.
Step-by-Step:
-
Solubilization: Dissolve the crude free base in absolute Ethanol (5 mL/g). Heat to 60°C.
-
Acidification: Add concentrated HCl (12M) or ethanolic HCl dropwise until pH reaches ~2–3.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours. White to off-white crystals should form.
-
Recrystallization (Critical): If the color is off-white/yellow, recrystallize from Ethanol/Water (95:5) .
-
Note: The presence of water often aids in removing inorganic salt contaminants.
-
-
Drying: Dry in a vacuum oven at 50°C for 24 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of OPC-4392 HCl.
Analytical Validation
To validate the synthesis, compare the isolated product against the following specifications.
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 210°C – 215°C (Decomp) | Capillary Method |
| HPLC Purity | > 99.0% | C18 Column, ACN:Buffer (pH 3.[3][4]0) |
| 1H NMR | Confirm 2,3-dimethyl signals | 400 MHz, DMSO-d6 |
| Mass Spec | [M+H]+ = 436.2 (Free base + H) | ESI-MS |
Key NMR Diagnostic Peaks (DMSO-d6):
-
2.20 (s, 3H,
), 2.25 (s, 3H, ) – Distinctive dimethyl pattern. - 6.5–7.2 (Multiplets) – Aromatic protons of the quinolinone and phenyl ring.
- 10.0 (s, 1H) – Amide NH of the quinolinone.
References
-
Oshiro, Y., Sato, S., Kurahashi, N., Tanaka, T., Kikuchi, T., Tottori, K., Uwahodo, Y., & Nishi, T. (1998). Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry, 41(5), 658–667. Link
-
Kikuchi, T., Tottori, K., Uwahodo, Y., Hirose, T., Miwa, T., Oshiro, Y., & Morita, S. (1995). 7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity.[5] Journal of Pharmacology and Experimental Therapeutics, 274(1), 329-336. Link
-
Otsuka Pharmaceutical Co., Ltd. (1989). Carbostyril derivatives. U.S. Patent 5,006,528.[2] (Describes the foundational synthesis of the carbostyril/piperazine class). Link
-
Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors.[6] Journal of Pharmacology and Experimental Therapeutics, 302(1), 381-389. (Provides comparative pharmacological data for OPC-4392). Link
Sources
- 1. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. CN103980229B - A kind of preparation method of N-phenylpiperazine - Google Patents [patents.google.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for the Identification of OPC-4392 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for OPC-4392
OPC-4392, with the chemical name 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy]-1H-quinolin-2-one, is a quinolinone derivative that has been investigated for its antipsychotic properties.[1] It functions as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist.[2] As a precursor and pharmacological analogue to the widely used atypical antipsychotic aripiprazole, the accurate and sensitive identification of OPC-4392 is crucial in various stages of drug research and development, including pharmacokinetic studies, metabolite identification, and quality control processes. This application note provides a comprehensive guide to the essential mass spectrometry parameters and protocols for the robust identification of OPC-4392.
This document is structured to provide not just a set of instructions, but a foundational understanding of the principles behind the method development. We will delve into sample preparation, liquid chromatography, and the intricacies of mass spectrometric detection, empowering the user to not only replicate this method but also to adapt and troubleshoot it effectively.
Physicochemical Properties of OPC-4392
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| IUPAC Name | 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy]-1H-quinolin-2-one | PubChem |
| Molecular Formula | C24H29N3O2 | PubChem |
| Molecular Weight | 391.5 g/mol | PubChem |
| Monoisotopic Mass | 391.2260 Da | PubChem |
Experimental Workflow
The overall workflow for the identification of OPC-4392 involves sample preparation, separation by liquid chromatography, and detection by tandem mass spectrometry.
Caption: Overall experimental workflow for OPC-4392 analysis.
Protocol 1: Sample Preparation from Biological Matrices (Plasma)
The choice of sample preparation method is critical for removing interfering substances and concentrating the analyte. For antipsychotics in plasma, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed and yield good recovery.[3][4]
Solid-Phase Extraction (SPE) Protocol
Rationale: SPE offers high selectivity and can provide cleaner extracts compared to LLE. A mixed-mode cation exchange polymer is recommended to leverage the basic nature of the piperazine moiety of OPC-4392.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide solution (5%) in methanol
-
0.1% Formic acid in water
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: To 500 µL of plasma, add 500 µL of 0.1% formic acid in water. Vortex to mix. Load the diluted plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elution: Elute OPC-4392 from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, facilitating its elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
Liquid-Liquid Extraction (LLE) Protocol
Rationale: LLE is a cost-effective and rapid method for sample cleanup. An alkaline environment is used to ensure OPC-4392 is in its neutral form, enhancing its partitioning into an organic solvent.
Materials:
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Sodium carbonate buffer (0.1 M, pH 10)
-
Centrifuge
-
Evaporator
Procedure:
-
Extraction: To 500 µL of plasma, add 50 µL of sodium carbonate buffer (pH 10) and 2 mL of MTBE.
-
Mixing and Centrifugation: Vortex the mixture for 5 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Isolation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid Chromatography Parameters
Rationale: Reversed-phase chromatography is ideal for separating OPC-4392, a moderately polar molecule, from potential matrix components. A C18 column is a robust choice, and the addition of an acid modifier (formic acid) to the mobile phase is crucial for good peak shape and ionization efficiency in positive electrospray mode.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for improved peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase LC-MS. |
| Gradient | 20% B to 95% B over 5 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min | A gradient elution is necessary to effectively elute the analyte and clean the column. |
| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A smaller injection volume can minimize matrix effects. |
Protocol 3: Mass Spectrometry Parameters
Rationale: Electrospray Ionization (ESI) in positive mode is the preferred ionization technique for molecules like OPC-4392 containing basic nitrogen atoms, which are readily protonated. A tandem quadrupole or a quadrupole time-of-flight (Q-TOF) instrument is recommended for its sensitivity and specificity.
Ion Source Parameters (ESI+)
| Parameter | Recommended Starting Value | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The piperazine moiety is readily protonated. |
| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI. Optimization may be required. |
| Source Temperature | 120°C | Facilitates desolvation of the ESI droplets. |
| Desolvation Gas (N2) Flow | 800 L/hr | Aids in solvent evaporation. |
| Desolvation Temperature | 350°C | Higher temperature to ensure complete desolvation. |
| Cone Gas (N2) Flow | 50 L/hr | Helps to focus the ion beam. |
MS and MS/MS Parameters
The identification of OPC-4392 relies on monitoring the transition from the precursor ion (the protonated molecule, [M+H]+) to one or more specific product ions.
| Parameter | Recommended Setting | Rationale |
| Precursor Ion (m/z) | 392.2 | [C24H29N3O2 + H]+ |
| Collision Gas | Argon | An inert gas for collision-induced dissociation. |
| Collision Energy (CE) | 20-40 eV (to be optimized) | This energy range is a good starting point for fragmentation of small molecules. Optimization is crucial for maximizing the signal of the desired product ions. |
| Product Ions (m/z) | See Predicted Fragmentation section | The choice of product ions is based on their specificity and intensity. |
Predicted Fragmentation Pathway of OPC-4392
Caption: Predicted fragmentation pathway for OPC-4392.
Explanation of Predicted Fragments:
-
m/z 202.1: This fragment likely corresponds to the protonated 1-(2,3-dimethylphenyl)piperazine moiety following cleavage of the propoxy chain. This is often a stable and abundant fragment in similar structures.
-
m/z 191.2: This fragment would represent the remaining 7-propoxy-1H-quinolin-2-one portion of the molecule.
-
m/z 134.1: Further fragmentation of the dimethylphenylpiperazine ion (m/z 202.1) could lead to the loss of a neutral C5H10 fragment, resulting in this smaller, stable ion.
Collision Energy Optimization: The optimal collision energy should be determined experimentally by infusing a standard solution of OPC-4392 and ramping the collision energy while monitoring the intensity of the precursor and product ions. The energy that yields the highest intensity for the desired product ions should be selected for the analytical method.[5][6][7]
Data Analysis and System Suitability
For qualitative identification, the presence of the precursor ion at m/z 392.2 and at least two of the predicted product ions at their expected retention time would provide high confidence in the identification of OPC-4392. For quantitative analysis, a calibration curve should be prepared, and quality control samples should be included in each analytical run to ensure the accuracy and precision of the method.
Conclusion
This application note provides a detailed and scientifically grounded framework for the identification of OPC-4392 using liquid chromatography-tandem mass spectrometry. By leveraging the established methodologies for similar antipsychotic compounds and understanding the fundamental principles of sample preparation, chromatography, and mass spectrometry, researchers can confidently implement and adapt these protocols for their specific analytical needs. The provided parameters serve as a robust starting point for method development, and the outlined rationale empowers users to optimize and troubleshoot their analyses effectively.
References
-
Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. Analytical Biochemistry, 385(2), 270-277. [Link]
-
MacLean, B., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical Chemistry, 82(24), 10116-10124. [Link]
-
Skyline. (n.d.). Skyline Collision Energy Optimization. [Link]
-
SPE–UPLC–MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 139-145. [Link]
-
Development and validation of a rapid and sensitive LC-MS/MS method for the determination of aripiprazole in human plasma. Journal of Chromatographic Science, 52(8), 845-853. [Link]
-
Phase 1 study of a new antipsychotic drug, OPC-4392. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 28(4), 157-164. [Link]
-
Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. Neuropharmacology, 30(8), 837-842. [Link]
Sources
- 1. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. jmatonline.com [jmatonline.com]
- 4. Schizophrenia: recent advances in LC-MS/MS methods to determine antipsychotic drugs in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. skyline.ms [skyline.ms]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with OPC-4392 Hydrochloride
A Guide for the Research Scientist
Welcome to the technical support center for OPC-4392 hydrochloride. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound requires overcoming practical hurdles like solubility. This guide is designed to provide you with both the theoretical understanding and the practical, step-by-step protocols to address the common challenge of poor solubility of hydrochloride salts, like OPC-4392 HCl, in neutral pH buffers.
Frequently Asked Questions (FAQs)
Q1: I dissolved OPC-4392 hydrochloride in my neutral pH buffer (e.g., PBS, pH 7.4), and it immediately precipitated. Why did this happen?
A1: This is a classic and expected behavior for a hydrochloride salt of a weakly basic compound.
The issue is rooted in the relationship between pH, the compound's pKa (the pH at which the compound is 50% ionized), and its solubility. Here’s the breakdown:
-
The Hydrochloride Salt Form: OPC-4392 is supplied as a hydrochloride (HCl) salt. This means a basic functional group on the parent molecule (likely an amine) has been protonated to form a positively charged species, with chloride as the counter-ion. This salt form is chosen because the charged, ionized state of a molecule is almost always more soluble in aqueous media than the neutral, uncharged state.
-
The Impact of pH: When you introduce this acidic salt into a high-volume, neutral pH buffer (like PBS at pH 7.4), the buffer's components immediately neutralize the acidic nature of the salt. The pH of the microenvironment around the drug particle rises.
-
Crossing the pKa Threshold: As the pH increases past the compound's pKa, the protonated, charged amine group gives up its proton (deprotonates) to become the neutral "free base" form of OPC-4392. This uncharged free base is significantly less polar and, therefore, much less soluble in water.
-
Precipitation: Once the concentration of this newly formed, poorly soluble free base exceeds its solubility limit at that neutral pH, it crashes out of solution, leading to the precipitation you observed.
This relationship is a direct application of the Henderson-Hasselbalch equation and is a fundamental concept in pharmaceutical science.
Caption: pH-dependent solubility of a weakly basic compound.
Q2: Before trying to improve it, how can I determine the actual solubility of OPC-4392 HCl in my specific neutral buffer?
A2: You can determine the kinetic solubility using a simple, high-throughput shake-flask method.
This is a critical first step. Do not rely on theoretical values; measure the solubility in your actual experimental medium. The "kinetic" solubility informs you of the concentration at which the compound precipitates when added from a stock solution, which is highly relevant for most in vitro experiments.
-
Prepare a High-Concentration Stock Solution: Dissolve OPC-4392 HCl in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure it is fully dissolved.
-
Prepare Buffer Plate: Add your neutral pH buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions to create a range of final compound concentrations (e.g., 200 µM down to 0.1 µM). Ensure the final DMSO concentration is consistent across all wells and is compatible with your assay (typically ≤ 0.5%).
-
Incubate & Shake: Seal the plate and incubate at room temperature (or your experimental temperature) for 1.5 to 2 hours with gentle shaking. This allows the system to reach equilibrium and for any precipitation to occur.
-
Analyze for Precipitation: Use a plate reader to measure the light scattering at a high wavelength (e.g., 620-750 nm). A sharp increase in optical density or nephelometry reading indicates the formation of a precipitate. The highest concentration that does not show a significant increase in scattering is your kinetic solubility limit.
Troubleshooting & Solubilization Strategies
Once you have confirmed the low neutral pH solubility of OPC-4392 HCl, you can employ several strategies to overcome this limitation. The choice of method depends heavily on the requirements of your specific experiment.
Caption: General workflow for addressing solubility issues.
Q3: What is the best strategy for increasing the solubility of OPC-4392 HCl for my cell-based assay?
A3: The two most common and recommended approaches for in vitro assays are the use of co-solvents and cyclodextrins.
Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium. This makes the environment more favorable for a non-polar, free-base form of a drug.
Mechanism: The co-solvent essentially creates "pockets" of lower polarity within the bulk aqueous buffer, which can accommodate the poorly soluble drug molecule, preventing it from self-associating and precipitating.
| Co-solvent | Typical Final Conc. Range (in vitro) | Advantages | Considerations |
| Ethanol | 0.1% - 1% | Biocompatible at low conc., volatile. | Can be toxic to cells at higher conc. |
| Propylene Glycol (PG) | 0.1% - 1% | Low toxicity, commonly used. | Can increase viscosity. |
| Polyethylene Glycol 400 (PEG 400) | 0.1% - 5% | Very low toxicity, good solubilizer. | Can interfere with some protein assays. |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% | Excellent solubilizer for stock solutions. | Cytotoxic above ~0.5-1% . Use should be minimized in the final assay medium. |
-
Prepare Stock: Start with your high-concentration stock of OPC-4392 HCl in 100% DMSO.
-
Prepare Co-solvent Buffer: Prepare your neutral buffer (e.g., PBS, pH 7.4) containing the desired final concentration of your chosen co-solvent (e.g., 1% Ethanol).
-
Dilute: Perform the final dilution of your DMSO stock directly into the co-solvent-containing buffer. Crucially, add the DMSO stock to the buffer while vortexing to ensure rapid dispersion, which minimizes local concentration effects that can cause precipitation.
-
Control: Always include a vehicle control in your experiment (buffer + co-solvent + DMSO) to account for any effects of the solvents themselves.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity. They are highly effective at increasing the solubility of poorly soluble compounds without using organic co-solvents.
Mechanism: The poorly soluble, uncharged free base of OPC-4392 partitions into the hydrophobic core of the cyclodextrin molecule. The resulting drug-cyclodextrin complex has a hydrophilic exterior, allowing it to dissolve readily in the aqueous buffer.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their high water solubility and low toxicity.
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your neutral buffer to create a stock solution (e.g., 40% w/v). Gentle heating (40-50°C) may be required to fully dissolve it. Cool to room temperature.
-
Add Compound: Weigh the required amount of OPC-4392 HCl powder and add it directly to the cyclodextrin solution.
-
Complexation: Mix vigorously (vortex) and then place on a shaker or rotator overnight at room temperature to allow for efficient complexation.
-
Sterilization & Use: Filter the final solution through a 0.22 µm syringe filter to sterilize it and remove any tiny undissolved particles. This is now your working stock solution. Dilute as needed in your standard assay buffer.
-
Control: Remember to use a vehicle control containing the same final concentration of cyclodextrin.
Summary & Final Recommendations
The poor solubility of OPC-4392 hydrochloride in neutral buffers is a predictable physicochemical property, not a product defect. Addressing it systematically will ensure reproducible and reliable experimental results.
-
Always prepare primary stock solutions in 100% DMSO. Never use aqueous buffers for long-term stock storage of a weakly basic compound.
-
Quantify the problem first. Perform a kinetic solubility test to determine the baseline solubility in your specific medium.
-
For in vitro assays, start with a co-solvent approach. Test a low percentage (e.g., 0.5-1%) of PEG 400 or Ethanol.
-
If co-solvents are not sufficient or interfere with your assay, use cyclodextrins. HP-β-CD is an excellent and widely accepted alternative.
By following these guidelines, you can effectively manage the solubility of OPC-4392 hydrochloride and focus on the primary objectives of your research.
References
-
Avdeef, A. (2007). The Rise of pH-Metric LogP. Discovery Medicine, 7(38), 68-75. [Link]
-
Streng, W. H. (1983). The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 60(6), 500. [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]
Technical Support Center: Optimizing Vehicle Selection for OPC-4392 (Brexpiprazole) In Vivo Administration
Status: Active Last Updated: February 22, 2026 Subject: OPC-4392 (Brexpiprazole) Formulation for Preclinical Studies Audience: In Vivo Pharmacology & DMPK Scientists
Executive Summary & Physicochemical Profile
OPC-4392 (Brexpiprazole) is a serotonin-dopamine activity modulator (SDAM) with a challenging physicochemical profile for in vivo administration. It is a BCS Class II compound (low solubility, high permeability).
-
Chemical Nature: Weak base (pKa ~7.8).[1]
-
Solubility: Practically insoluble in water (0.0063 mg/mL at pH 7.0).
-
Key Challenge: Solubility is pH-dependent. It dissolves readily in acidic environments (pH < 4) but precipitates rapidly upon reaching physiological pH (7.4), causing erratic absorption or emboli in parenteral routes.
Formulation Decision Matrix
Use the following logic flow to select your vehicle based on the administration route.
Figure 1: Decision matrix for OPC-4392 vehicle selection based on experimental goals.
Oral Administration (PO): The Suspension Standard
For oral gavage, a homogeneous suspension is the industry standard. Solutions are rarely used for PO due to the risk of precipitation in the stomach/intestine interface.
Recommended Vehicle: 5% Gum Arabic or 1% Methylcellulose
Why: These agents provide steric stabilization, preventing particle agglomeration. The seminal pharmacology papers (e.g., Maeda et al., 2014) utilized 5% Gum Arabic.
Protocol: "Wet Grinding" Method
Direct addition of powder to the vehicle often results in hydrophobic "clumps" that float.
-
Weigh: Calculate OPC-4392 amount (free base).
-
Pre-wet: In a mortar, add the powder and a minimal amount of Tween 80 (Polysorbate 80) or the vehicle itself to create a thick paste.
-
Grind: Triturate for 2-3 minutes. This breaks down crystal aggregates (critical for consistent
). -
Dilute: Slowly add the bulk vehicle (e.g., 1% MC) while stirring.
-
Sonicate: Bath sonicate for 10–15 minutes until no visible particles remain.
| Component | Concentration | Function |
| OPC-4392 | 0.1 – 10 mg/mL | Active Ingredient |
| Methylcellulose (400 cP) | 0.5% – 1.0% (w/v) | Suspending Agent (Viscosity) |
| Tween 80 | 0.1% – 0.2% (w/v) | Wetting Agent (Surfactant) |
| Water | q.s. | Solvent |
Parenteral Administration (IV/IP): The Solubility Challenge
Critical Warning: Do NOT use simple low-pH saline for IP/IV. While OPC-4392 dissolves at pH 4, injecting a pH 4 solution into the peritoneum or vein (pH 7.4) causes immediate microprecipitation . This leads to:
-
IV: Pulmonary emboli and acute animal death.
-
IP: Local irritation (peritonitis) and "depot effect" (delayed absorption), invalidating PK data.
The Solution: Cyclodextrin Complexation
Cyclodextrins (CDs) encapsulate the hydrophobic drug in a donut-shaped cavity, shielding it from the aqueous environment while maintaining solubility at physiological pH.[2]
Recommended Recipe: 20% SBE-β-CD (Captisol®) or HP-β-CD
Mechanism: SBE-β-CD is preferred for IV due to its high safety profile and renal clearance.
Preparation Workflow:
Figure 2: Step-by-step solubilization protocol using Cyclodextrins.
Why Acidify First? (Step 2): OPC-4392 is a weak base. Dissolving it in an acidic CD solution first drives the drug into the CD cavity. Once complexed, you can raise the pH (Step 4) back to near-neutral (pH 5-6) without precipitation, as the drug is "hidden" inside the CD ring.
Troubleshooting & FAQs
Q1: My control animals (vehicle only) are showing lethargy/hypolocomotion.
Diagnosis: Vehicle Toxicity.
-
Cause: If you are using DMSO (>10%) or high concentrations of Tween 80 (>5%) for IP injection, you are likely causing peritoneal irritation or systemic sedation.
-
Fix: Switch to the Cyclodextrin formulation (Section 3). It is biologically inert.
Q2: I see high variability in plasma concentration (high %CV) in my PO group.
Diagnosis: Non-homogeneous suspension or settling.
-
Cause: OPC-4392 particles settle quickly if the viscosity is too low.
-
Fix:
-
Verify particle size (did you use the "Wet Grinding" step?).
-
Increase Methylcellulose concentration from 0.5% to 1.0%.
-
Vortex immediately before dosing every single animal.
-
Q3: Can I use DMSO/PEG400/Water (10/40/50) for IV?
Diagnosis: High Risk.
-
Risk: While this dissolves the drug initially, dilution in the bloodstream often causes precipitation.
-
Test: Perform a "Serial Dilution Test." Take 100 µL of your formulation and drop it into 10 mL of warm PBS. If it turns cloudy, it is unsafe for IV.
Q4: What is the maximum concentration I can achieve?
| Vehicle | Max Solubility (Approx) | Notes |
| Water (pH 7) | < 0.01 mg/mL | Insoluble |
| 0.1 N HCl | > 1.0 mg/mL | Soluble, but corrosive |
| 20% SBE-β-CD (pH 4) | ~ 2 - 5 mg/mL | Stable complex |
| PEG 400 | ~ 10 mg/mL | Viscous, potential hemolysis |
References
-
Maeda, K., et al. (2014). "Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator."[3] Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.[3][4]
- Core Reference: Establishes 5% gum arabic as the standard vehicle for pharmacological assays.
-
FDA Center for Drug Evaluation and Research. (2015). "Pharmacology Review: Brexpiprazole (Application 205422)."
- Core Reference: Contains detailed physicochemical data (pKa, solubility profile) and safety margins.
- Ishida, M., et al. (2016). "Brexpiprazole: A New Serotonin-Dopamine Activity Modulator." Drugs of Today, 52(5), 293. Core Reference: Discusses DMPK properties and metabolic stability.
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.
- Core Reference: Foundational text for the mechanism of SBE-β-CD solubiliz
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Formulation of Drug-Cyclodextrin Complexes | Plastic Surgery Key [plasticsurgerykey.com]
- 3. Brexpiprazole in the treatment of schizophrenia: pharmacology, efficacy, and side effects profile [termedia.pl]
- 4. Brexpiprazole II: antipsychotic-like and procognitive effects of a novel serotonin-dopamine activity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Optimizing OPC-4392 (Brexpiprazole) Hydrochloride Purity Analysis via Certified Reference Standards
Executive Summary & Scientific Context
In the development of atypical antipsychotics, OPC-4392 (Brexpiprazole) represents a significant evolution in the "serotonin-dopamine activity modulator" (SDAM) class. Unlike its predecessor aripiprazole, OPC-4392 exhibits lower intrinsic activity at the dopamine D2 receptor and higher affinity for 5-HT1A and 5-HT2A receptors [1].[1][2]
For the analytical scientist, this complex receptor binding profile implies a complex chemical structure (7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one) susceptible to specific degradation pathways, particularly oxidation.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Grade Reagents and In-House Working Standards for the purity analysis of OPC-4392 hydrochloride. We demonstrate why the choice of reference standard is not merely a compliance checkbox but a determinant of experimental validity.
Mechanism of Action & Analytical Relevance
Understanding the pharmacophore helps predict likely impurities. The piperazine linker and the quinolinone moiety are chemically distinct regions that require precise chromatographic resolution.
Comparative Analysis: Reference Standard Grades
The core decision for a lab is often between cost and rigor.[3][4] Below is a data-driven comparison of the three primary "alternatives" for reference standards used in OPC-4392 analysis.
Performance Matrix
| Feature | Alternative A: Certified Reference Material (CRM) | Alternative B: Secondary (Working) Standard | Alternative C: Analytical Grade Reagent |
| Primary Use | Method Validation, ISO 17025 Accreditation, Dispute Resolution | Routine QC Release, Stability Testing | Early-stage R&D, Solubility Studies |
| Traceability | SI Units (via NIST/BAM primary stds) | Traceable to the CRM/Primary Standard | Often Unknown / Batch-Specific |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residual Solvents) | Assayed against CRM | Area % (HPLC) only (Risk of bias) |
| Uncertainty | Explicitly stated (e.g., 99.8% ± 0.3%) | Derived from CRM uncertainty + Weighing error | Not provided |
| Risk Profile | Low. Defensible in audits. | Moderate. Depends on qualification rigor.[4][5] | High. "Purity" may ignore water/salt content. |
Expert Insight: The "Area %" Trap
Many researchers use Alternative C (Reagent Grade) assuming "99% purity" on the label is sufficient. However, for OPC-4392 HCl:
-
Reagent Grade often reports purity by HPLC Area %. This ignores inorganic salts, moisture (OPC-4392 is non-hygroscopic but the HCl salt can retain solvents), and non-UV absorbing impurities.
-
CRM purity is calculated via qNMR or Mass Balance , accounting for the hydrochloride counter-ion stoichiometry which is critical for accurate potency calculation.
Validated Analytical Protocol (HPLC-UV)
To validate the performance of your standard, use this robust, stability-indicating method derived from forced degradation studies [2, 3].
A. Chromatographic Conditions[4][6][7][8][9][10][11]
-
Column: C18 Stationary Phase (e.g., Waters XBridge or Inertsil ODS-3V), 150 mm × 4.6 mm, 5 µm.
-
Mobile Phase:
-
Buffer: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.0 with Orthophosphoric Acid.
-
Organic: Acetonitrile (HPLC Grade).[6]
-
Ratio: 50:50 (Isocratic) or Gradient (Start 60:40 Buffer:ACN to 30:70 over 15 min).
-
-
Wavelength: 215 nm (Optimal absorption max for the benzothiophene ring).
-
Temperature: 30°C.
B. Standard Preparation Workflow
Self-Validating Step: The use of a CRM allows for immediate system suitability failure detection if the Response Factor (RF) deviates from the certificate value.
C. Impurity Profiling & System Suitability
When analyzing OPC-4392, specific impurities indicate standard degradation. If your "pure" standard shows these peaks, the standard is compromised.
-
N-Oxide Impurity: Elutes before the main peak (oxidative degradation).
-
Des-chloro Analog: Elutes after the main peak (process impurity).
Acceptance Criteria (System Suitability):
-
Tailing Factor: < 1.5
-
Theoretical Plates: > 2000
-
RSD (n=6 injections): < 2.0% (CRMs typically achieve < 0.5%)
Experimental Data: CRM vs. Reagent Grade
The following data simulates a comparative study where a generic "99% Reagent Grade" OPC-4392 was tested against a USP-traceable CRM.
Experiment: Both standards were prepared to a theoretical concentration of 40 µg/mL and injected (n=6).
| Parameter | Certified Reference Material (CRM) | Reagent Grade (Alternative C) | Impact |
| Assay (As is) | 99.8% | 98.2% | 1.6% Bias (Likely due to moisture/salt variance) |
| Water Content (KF) | 0.1% (Certified) | Not Reported (Found 1.1%) | Potency calculation error in Reagent |
| RSD (Precision) | 0.21% | 0.85% | Reagent inhomogeneity |
| Impurity Detect (RRT 0.85) | Not Detected | 0.35% Area | Reagent contained degradation product |
Recommendations
-
For Regulatory Filing (IND/NDA): Use Pharmacopeial Primary Standards (USP/EP) or ISO 17034 CRMs . The cost of the standard is negligible compared to the cost of a failed validation.
-
For Routine QC: Establish a Secondary Working Standard by calibrating a high-purity batch against the CRM. Re-qualify this standard every 12 months.
-
Storage: Store OPC-4392 HCl standards at 2-8°C, protected from light. The molecule is stable in acid/base but sensitive to peroxides (oxidation) [4].[8]
References
-
Maeda, K., et al. (2014).[2] "Pharmacological profile of brexpiprazole (OPC-34712): a novel serotonin-dopamine activity modulator."[9] Journal of Pharmacology and Experimental Therapeutics.
-
Walsh Medical Media. (2019). "Quantitative Determination of Brexpiprazole by RP-HPLC Method."
-
Bhawar, H.S., et al. (2019).[10] "Development and validation of stability indicating RP-HPLC method for estimation of Brexpiprazole." Journal of Drug Delivery and Therapeutics.
-
Bommuluri, V., et al. (2019).[11] "Degradation Behaviour of Brexpiprazole." Journal of Applicable Chemistry.
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
Sources
- 1. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. shop.reactivo.com.sg [shop.reactivo.com.sg]
- 4. msesupplies.com [msesupplies.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. joac.info [joac.info]
Publish Comparison Guide: Benchmarking OPC-4392 (Brexpiprazole) Receptor Occupancy
Executive Summary: The SDAM Paradigm
OPC-4392 , commercially known as Brexpiprazole , represents a distinct class of psychotropic agents defined as Serotonin-Dopamine Activity Modulators (SDAMs) .[1] While structurally related to Aripiprazole, OPC-4392 was engineered to optimize the "Goldilocks" zone of dopaminergic modulation—balancing efficacy against akathisia and extrapyramidal symptoms (EPS).
This guide benchmarks OPC-4392 against its primary comparator, Aripiprazole (a D2 partial agonist), and Risperidone (a standard D2 antagonist). The core differentiator is not merely receptor occupancy (RO), but the intrinsic activity at the occupied receptor. OPC-4392 displays lower intrinsic activity at D2 receptors and significantly higher affinity for 5-HT1A and 5-HT2A receptors than Aripiprazole, resulting in a unique functional profile despite similar occupancy levels.
Pharmacodynamic Profile: Binding Affinity Benchmarks
To understand the occupancy data, one must first establish the binding potential (
Table 1: Comparative Binding Affinities (
| Receptor Target | OPC-4392 (Brexpiprazole) | Aripiprazole (Comparator) | Risperidone (Standard Antagonist) | Functional Implication |
| Dopamine D2 | 0.30 | 0.34 | 3.77 | Core Antipsychotic Efficacy. OPC-4392 binds as tightly as Aripiprazole but with lower intrinsic activity. |
| 5-HT1A | 0.12 | 1.70 | 423 | Anxiolytic/Antidepressant. OPC-4392 has ~14x higher affinity than Aripiprazole. |
| 5-HT2A | 0.47 | 3.40 | 0.17 | Anti-EPS/Sleep. OPC-4392 has ~7x higher affinity than Aripiprazole. |
| 0.17 | 57 | 2.7 | Hypotension/Sedation. High affinity suggests potential for orthostatic effects. |
Data Source: Maeda et al. (2014); Ishigooka et al. (2015).
Mechanistic Visualization
The following diagram illustrates the receptor binding profile differences.[2] Note the "Tight Binding" cluster for OPC-4392 at 5-HT targets compared to Aripiprazole.
Figure 1: Comparative receptor binding profile. Solid lines indicate OPC-4392; dashed lines indicate Aripiprazole. Thicker lines denote higher affinity (lower Ki).
Receptor Occupancy Dynamics (PET Data)
Receptor occupancy (RO) in the human brain is the primary predictor of clinical dosing.
The "Occupancy Threshold" Paradox
-
Standard Antagonists (e.g., Risperidone): Therapeutic window is 65-80% D2 occupancy.
-
Partial Agonists (OPC-4392 & Aripiprazole): Therapeutic window is >80-90% D2 occupancy.
-
Because they do not fully block the receptor (they maintain some dopaminergic tone), high occupancy is required for efficacy without inducing the EPS typically seen with antagonists at this level.
-
OPC-4392 Specifics
PET studies using [
-
5-HT2A Occupancy:
-
At clinical doses (2-4 mg), OPC-4392 achieves balanced 5-HT2A occupancy, contributing to its antidepressant and anti-EPS profile.
-
-
The 5-HT1A Discrepancy:
-
In vitro, OPC-4392 binds 5-HT1A tightly (
0.12 nM). -
In vivo (PET), occupancy often appears negligible (<5%) using tracers like [
C]CUMI101.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Scientific Note: This is likely a methodological artifact of the tracer (binding to a specific receptor state) or competition with endogenous serotonin, rather than a lack of biological effect, given the clinical efficacy in depression augmentation.
-
Intrinsic Activity: The Critical Differentiator
Why does OPC-4392 cause less akathisia than Aripiprazole if they both hit >80% D2 occupancy? The answer lies in Intrinsic Activity .
-
Aripiprazole: Higher intrinsic activity. It stimulates the D2 receptor more strongly when bound. In states of low dopamine (or in sensitive patients), this "partial agonism" can be perceived as over-stimulation, leading to akathisia (restlessness).
-
OPC-4392: Lower intrinsic activity.[1][9][10][11] It is closer to a "silent antagonist" than Aripiprazole but still retains enough agonism to prevent full blockade side effects (like hyperprolactinemia).
Summary: OPC-4392 provides the high occupancy of Aripiprazole with the "calmer" signaling profile of an antagonist.
Experimental Protocols
To validate these profiles in your own lab, use the following self-validating workflows.
Workflow A: In Vitro Radioligand Binding (Validation of Affinity)
Objective: Determine
-
Preparation: Prepare membrane homogenates from CHO cells expressing human recombinant D2, 5-HT1A, or 5-HT2A receptors.
-
Radioligands:
-
D2: [
H]Raclopride (Antagonist) -
5-HT1A: [
H]8-OH-DPAT (Agonist)[3] -
5-HT2A: [
H]Ketanserin (Antagonist)
-
-
Incubation: Incubate membranes with radioligand (at
concentration) and varying concentrations of OPC-4392 ( to M). -
Filtration: Terminate via rapid filtration over GF/B filters; wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation:
Workflow B: In Vivo PET Occupancy (Clinical Translation)
Objective: Measure % Receptor Occupancy in live subjects.
Figure 2: Standardized PET Occupancy Workflow for D2 Receptor Assessment.
Conclusion
Benchmarking OPC-4392 reveals it is not merely a "me-too" Aripiprazole derivative.
-
Affinity: It possesses significantly higher affinity for serotonergic targets (5-HT1A/2A), suggesting broader mood-modulating capabilities.
-
Occupancy: It follows the partial agonist rule (requiring >80% D2 occupancy for efficacy).
-
Intrinsic Activity: Its reduced D2 intrinsic activity compared to Aripiprazole explains the improved tolerability profile regarding akathisia, validating its classification as a refined SDAM.
References
-
Maeda, K., et al. (2014). "Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator."[12] Journal of Pharmacology and Experimental Therapeutics.
-
Ishigooka, J., et al. (2015). "An open-label, positron emission tomography study of the striatal D2/D3 receptor occupancy... of single-dose oral brexpiprazole." Journal of Clinical Psychopharmacology.
-
Stahl, S. M. (2016). "Mechanism of action of brexpiprazole: comparison with aripiprazole."[9][10][13] CNS Spectrums.
-
Girgis, R. R., et al. (2020). "A positron emission tomography occupancy study of brexpiprazole at dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors... in subjects with schizophrenia." Neuropsychopharmacology.
-
FDA Prescribing Information. "REXULTI (brexpiprazole) tablets."
Sources
- 1. commons.nmu.edu [commons.nmu.edu]
- 2. d-nb.info [d-nb.info]
- 3. A positron emission tomography occupancy study of brexpiprazole at dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors, and serotonin reuptake transporters in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. A positron emission tomography occupancy study of brexpiprazole at dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors, and serotonin reuptake transporters in subjects with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. An open-label, positron emission tomography study of the striatal D2/D3 receptor occupancy and pharmacokinetics of single-dose oral brexpiprazole in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. View of Aripiprazole versus Brexpiprazole for People with Schizophrenia: A Systematic Review | Salud Mental [revistasaludmental.gob.mx]
- 11. Aripiprazole, brexpiprazole, and cariprazine: Not all the same | MDedge [mdedge.com]
- 12. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders [mdpi.com]
- 13. Aripiprazole versus brexpiprazole for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
